molecular formula C6H6ClFN2O B3031056 3-Chloro-5-(2-fluoroethoxy)pyridazine CAS No. 1346691-39-1

3-Chloro-5-(2-fluoroethoxy)pyridazine

Cat. No.: B3031056
CAS No.: 1346691-39-1
M. Wt: 176.57
InChI Key: HOIPFGFVVVGLQS-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-fluoroethoxy)pyridazine is a useful research compound. Its molecular formula is C6H6ClFN2O and its molecular weight is 176.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Myocardial Perfusion Imaging

  • Synthesis and Evaluation for Myocardial Perfusion Imaging : A study synthesized and evaluated 18F-labeled pyridaben analogs, including compounds structurally similar to 3-Chloro-5-(2-fluoroethoxy)pyridazine, as potential myocardial perfusion imaging (MPI) agents. These analogs exhibited high heart uptake and low background uptake in mouse and mini swine models, indicating their promise as MPI agents (Mou et al., 2012).

Chemical Structure and Properties

  • Synthesis, Characterization, and Structural Analysis : Research on triazole pyridazine derivatives, which are closely related to this compound, focused on their synthesis, structural characterization, and theoretical calculations. These compounds displayed significant biological properties, such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021).

Optical Properties

  • Investigation of Optical Properties : The synthesis of 5-aryl-3-ferrocenyl-1-pyridazinyl pyrazoline derivatives, similar in structure to this compound, was studied for their absorption and fluorescence characteristics. This research contributes to understanding the optical behavior of pyridazine-based compounds (Gong et al., 2010).

Anticancer, Antiangiogenic, and Antioxidant Agents

  • Evaluation as Anticancer and Antioxidant Agents : Pyridazinones, structurally related to this compound, were synthesized and assessed for their anticancer, antiangiogenic, and antioxidant properties. Certain compounds showed notable inhibitory effects on cancer cell viability and proangiogenic cytokines (Kamble et al., 2015).

Agricultural Applications

  • Use in Agriculture : Pyridazine derivatives, including compounds akin to this compound, have been used in agriculture as insecticides, herbicides, and plant growth regulators. A study on a novel pyridazine derivative demonstrated its synthesis, structure, and potential against fungal pathogens (Sallam et al., 2022).

Safety and Hazards

The safety information for 3-Chloro-5-(2-fluoroethoxy)pyridazine includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

3-chloro-5-(2-fluoroethoxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c7-6-3-5(4-9-10-6)11-2-1-8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIPFGFVVVGLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744945
Record name 3-Chloro-5-(2-fluoroethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-39-1
Record name Pyridazine, 3-chloro-5-(2-fluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346691-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(2-fluoroethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.